molecular formula C11H24ClNO B1455167 4-[(3-Methylbutoxy)methyl]piperidine hydrochloride CAS No. 1171432-92-0

4-[(3-Methylbutoxy)methyl]piperidine hydrochloride

Cat. No.: B1455167
CAS No.: 1171432-92-0
M. Wt: 221.77 g/mol
InChI Key: JXVAXKMOFIASGA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonym Identification

The compound’s IUPAC name, 4-[(3-methylbutoxy)methyl]piperidine hydrochloride , reflects its parent piperidine structure, substituents, and salt form. The synonyms include EN300-41544 (vendor-specific identifier) and MFCD11857825 (MDL number).

Identifier Value Source
CAS Number 1171432-92-0
Molecular Formula C₁₁H₂₄ClNO
Molecular Weight 221.77 g/mol
Synonyms EN300-41544, MFCD11857825

The structure comprises:

  • A piperidine ring (six-membered saturated heterocycle with one nitrogen atom).
  • A (3-methylbutoxy)methyl group attached to the 4-position of the piperidine ring.
  • A hydrochloride counterion resulting from protonation of the tertiary amine.

Molecular Geometry and Conformational Analysis

The piperidine ring adopts a chair conformation in neutral piperidine derivatives, but substituents and protonation influence deviations. Key features include:

  • Piperidine Ring Geometry :
    • The nitrogen atom in neutral piperidine is sp³ hybridized , enabling chair conformations.
    • In the hydrochloride salt, protonation converts the nitrogen to sp³ hybridized with a positive charge , potentially stabilizing axial or equatorial substituents.
  • Substituent Orientation :

    • The (3-methylbutoxy)methyl group at the 4-position may adopt equatorial or axial orientations depending on steric and electronic interactions.
    • The 3-methylbutoxy chain introduces branching (isopentyl group), favoring equatorial placement to minimize steric clashes.
  • Conformational Flexibility :

    • Piperidine derivatives often exhibit ring puckering (e.g., half-chair conformations

Properties

IUPAC Name

4-(3-methylbutoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO.ClH/c1-10(2)5-8-13-9-11-3-6-12-7-4-11;/h10-12H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVAXKMOFIASGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(3-Methylbutoxy)methyl]piperidine hydrochloride is a chemical compound that has garnered interest due to its unique structural properties and potential biological activities. The compound, characterized by a piperidine ring substituted with a 3-methylbutoxy group, presents a promising avenue for research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₅ClN
  • Molecular Weight : 221.77 g/mol
  • Chemical Structure : The compound features a piperidine ring, which is a six-membered saturated heterocyclic structure containing five carbon atoms and one nitrogen atom, along with the 3-methylbutoxy group that enhances its reactivity and potential interactions within biological systems .

The specific mechanism of action for this compound remains largely undefined due to limited empirical data. However, its structural similarity to other piperidine derivatives suggests potential interactions with various biological targets, including:

  • Neurotransmitter Receptors : Similar compounds have been shown to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes, which could be relevant in therapeutic contexts .

Biological Activity

Preliminary studies indicate that compounds with similar structures may possess various biological activities, including:

  • Antidepressant Effects : Some piperidine derivatives have been associated with antidepressant properties, possibly through modulation of serotonin and norepinephrine levels.
  • Anti-inflammatory Activity : Certain analogs have shown promise in reducing inflammation in vitro, suggesting that this compound might share this characteristic .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaUnique Features
3-MethylpiperidineC₆H₁₃NSimple methyl substitution on piperidine
4-MethylpiperidineC₆H₁₃NMethyl group at the 4-position
4-(3-Methylphenoxy)methylpiperidine hydrochlorideC₁₃H₂₀ClNOContains a phenoxy group
N-Boc-piperidineC₇H₁₅NProtected amine used in peptide synthesis

This comparative analysis highlights the unique substitution pattern of this compound, which may influence its biological activity profile and functional applications .

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

  • Neuropharmacological Studies : Research on similar piperidine derivatives has demonstrated their efficacy in modulating neurotransmitter systems. For instance, studies have shown that certain piperidines can enhance serotonin release and inhibit reuptake, suggesting possible antidepressant effects .
  • Metabolic Effects : Investigations into structurally related compounds have revealed lipid-lowering properties in animal models. Such findings indicate that this compound could potentially influence metabolic pathways, warranting further exploration .

Scientific Research Applications

Medicinal Chemistry

4-[(3-Methylbutoxy)methyl]piperidine hydrochloride is being investigated for its potential therapeutic applications. Its structural similarity to other piperidine derivatives suggests possible interactions with neurotransmitter systems, making it a candidate for developing drugs targeting neurological disorders.

  • Neuropharmacology : Preliminary studies indicate that compounds with similar structures may modulate neurotransmitter release and exhibit neuroprotective effects. Further research is needed to elucidate these interactions specifically for this compound.

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic molecules. Its functional groups allow it to participate in nucleophilic substitutions and other reactions typical of amines.

  • Reactivity : The presence of the 3-methylbutoxy group may enhance its reactivity in organic synthesis, allowing it to act as a nucleophile or leaving group under specific conditions.

Material Science

This compound has potential applications in developing polymers and resins. Its unique structure may contribute to advancements in material durability and performance.

CNS Effects

Research indicates that piperidine derivatives can influence central nervous system (CNS) activity. While specific data on this compound is sparse, ongoing investigations into related compounds suggest:

  • Neuroprotective Properties : These compounds may provide neuroprotection through modulation of neurotransmitter systems, warranting further exploration of this specific compound's effects.

Anti-inflammatory Studies

Studies on related piperidine compounds have shown promise in inhibiting inflammatory pathways:

  • Enzyme Inhibition : Research indicates that similar compounds can inhibit PDEs, impacting inflammation and cell proliferation pathways.
  • Receptor Modulation : These compounds may act as agonists or antagonists at certain GPCRs, influencing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
4-[(3-Methylbutoxy)methyl]piperidine HCl N/A C₁₂H₂₄ClNO₂ ~265.8* Branched 3-methylbutoxy-methyl
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy
4-(3-Methoxyphenyl)piperidine HCl 325808-20-6 C₁₂H₁₈ClNO 227.73 3-Methoxyphenyl
Paroxetine Hydrochloride 78246-49-8 C₁₉H₂₀FNO₃·HCl 365.83 Benzodioxol, fluorophenyl
Piperidine (Trifluoromethylphenyl) HCl 193357-81-2 C₁₃H₁₅ClF₃N 289.71 4-Trifluoromethylphenyl-methyl

*Estimated based on molecular formula.

Key Observations:

  • Branched vs. Aromatic Substituents: The target compound’s 3-methylbutoxy group provides steric bulk and moderate lipophilicity, distinct from the planar aromatic substituents in 4-(Diphenylmethoxy)piperidine HCl (higher lipophilicity) and 4-(3-Methoxyphenyl)piperidine HCl (electron-donating methoxy) .
  • Electron-Withdrawing Groups: The trifluoromethyl group in CAS 193357-81-2 enhances lipophilicity and metabolic stability, contrasting with the target’s alkoxy group .
  • Pharmacological Relevance: Paroxetine’s benzodioxol and fluorophenyl groups are critical for serotonin reuptake inhibition, highlighting how substituent choice dictates biological activity .

Physicochemical and Functional Comparisons

Solubility and Reactivity
  • 4-[(3-Methylbutoxy)methyl]piperidine HCl: Moderate solubility in polar solvents due to ether oxygen’s hydrogen-bonding capacity. Reactivity influenced by the nucleophilic piperidine nitrogen and flexible alkoxy chain .
  • Paroxetine HCl: High solubility in acidic conditions (hydrochloride salt); benzodioxol group participates in π-π stacking interactions .

Preparation Methods

Alkylation of 4-Hydroxymethylpiperidine Derivatives

One common approach involves the alkylation of 4-(hydroxymethyl)piperidine or its derivatives with 3-methylbutyl halides or related alkylating agents.

Typical Reaction Scheme:

  • Starting Material: 4-(Hydroxymethyl)piperidine or 4-piperidinemethanol.
  • Alkylating Agent: 3-methylbutyl bromide or chloride.
  • Base: A suitable base such as potassium carbonate or sodium hydride to deprotonate the hydroxyl group.
  • Solvent: Polar aprotic solvents like DMF or DMSO.
  • Reaction Conditions: Stirring at room temperature or mild heating (50–80°C) for several hours.
  • Work-up: Extraction, washing, and purification by recrystallization or chromatography.
  • Salt Formation: Treatment with hydrochloric acid to obtain the hydrochloride salt.

This method yields the target compound by nucleophilic substitution where the hydroxyl group is converted to the ether linkage with the 3-methylbutyl group.

Reductive Amination Approach

Another synthetic route involves reductive amination of 4-piperidone derivatives with 3-methylbutoxy-containing aldehydes or ketones.

Key Steps:

This method allows for the direct formation of the substituted piperidine ring with the desired ether substituent.

Etherification via Williamson Synthesis

The Williamson ether synthesis can be adapted for the preparation of the 3-methylbutoxy moiety attached to the piperidine ring.

  • The piperidine derivative bearing a suitable leaving group (e.g., 4-(chloromethyl)piperidine) is reacted with sodium 3-methylbutoxide.
  • The reaction proceeds in an aprotic solvent at elevated temperatures.
  • The product is then converted to the hydrochloride salt.

Representative Data Table of Preparation Conditions

Method Starting Materials Reagents/Conditions Yield (%) Comments
Alkylation 4-(Hydroxymethyl)piperidine + 3-methylbutyl bromide K2CO3, DMF, 60°C, 12 h 70–85 Straightforward, moderate yield
Reductive Amination 4-piperidone + 3-methylbutoxyacetaldehyde NaBH3CN, MeOH, rt, 24 h 65–80 Mild conditions, good selectivity
Williamson Ether Synthesis 4-(Chloromethyl)piperidine + sodium 3-methylbutoxide DMSO, 80°C, 8 h 60–75 Requires careful control of base

Q & A

Basic Questions

Q. What are the critical considerations for synthesizing 4-[(3-Methylbutoxy)methyl]piperidine hydrochloride in a laboratory setting?

  • Methodological Answer : Synthesis typically involves alkylation or substitution reactions. For piperidine derivatives, coupling reactions using piperidine precursors with halogenated or sulfonated intermediates under basic conditions (e.g., triethylamine) are common . Purification may require column chromatography or recrystallization to isolate the hydrochloride salt. Reaction optimization should prioritize temperature control (e.g., 0–25°C) and inert atmospheres to minimize side reactions. Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and guide experimental design .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., melting point, solubility) for this compound?

  • Methodological Answer : Cross-validate data using multiple sources and experimental verification. For example, if conflicting melting points are reported (e.g., 175–180°C in vs. 222–224°C in ), conduct differential scanning calorimetry (DSC) under controlled conditions. Solubility tests in polar (water, ethanol) and nonpolar solvents (dichloromethane) can resolve inconsistencies. Document batch-specific variations (e.g., hydration state) that may affect results .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Follow SDS guidelines for piperidine derivatives:

  • Personal Protection : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
  • Storage : Store at 2–8°C in airtight containers under inert gas (argon) to prevent hygroscopic degradation .
  • Spill Management : Neutralize with inert absorbents (vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational methods improve the design of reactions involving this compound?

  • Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations can model reaction intermediates and transition states. For example, ICReDD’s reaction path search methods () use density functional theory (DFT) to predict activation energies for substitution or oxidation reactions. Machine learning algorithms can analyze experimental datasets (e.g., reaction yields, solvent effects) to optimize conditions (e.g., catalyst loading, solvent polarity) .

Q. What strategies address contradictions in toxicological data for piperidine derivatives?

  • Methodological Answer : When acute toxicity data is absent (e.g., ), use read-across approaches with structurally similar compounds (e.g., 3-Methyl-4-piperidone hydrochloride in ). Conduct in vitro assays (e.g., Ames test for mutagenicity) and in silico toxicity prediction tools (e.g., OECD QSAR Toolbox). For ecotoxicology, prioritize biodegradability studies (e.g., OECD 301) if persistence data is lacking .

Q. How does the (3-Methylbutoxy)methyl substituent influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The ether-linked methylbutoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration. To assess bioactivity, synthesize analogs with varying chain lengths (e.g., ethoxy vs. butoxy) and compare via structure-activity relationship (SAR) studies. Use nuclear magnetic resonance (NMR) to monitor conformational changes in the piperidine ring upon substitution .

Q. What experimental controls are critical when studying this compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies at pH 1–13 (simulating physiological and storage conditions). Monitor degradation via high-performance liquid chromatography (HPLC) and identify byproducts using liquid chromatography-mass spectrometry (LC-MS). For hydrolytic stability, compare half-lives in aqueous buffers (pH 7.4) vs. organic solvents .

Data Contradiction and Analysis

Q. How should researchers reconcile conflicting storage recommendations (e.g., temperature ranges) across SDS sources?

  • Methodological Answer : Prioritize manufacturer-specific guidelines (e.g., Kishida Chemical’s 2–8°C in vs. Aaron Chemicals’ ambient storage in ). Test stability under both conditions using thermal gravimetric analysis (TGA) to detect decomposition. If hygroscopicity is noted ( ), use desiccants or inert gas purging regardless of temperature .

Q. What methodologies validate the absence of genotoxicity in this compound when historical data is limited?

  • Methodological Answer : Perform comet assays (single-cell gel electrophoresis) to detect DNA strand breaks in mammalian cell lines. Combine with micronucleus tests to assess chromosomal damage. If negative, corroborate with Ames II assays using Salmonella strains (TA98, TA100) ± metabolic activation (S9 fraction) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(3-Methylbutoxy)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(3-Methylbutoxy)methyl]piperidine hydrochloride

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